molecular formula C11H12ClF3N2O2 B1452384 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride CAS No. 267659-71-2

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

Cat. No.: B1452384
CAS No.: 267659-71-2
M. Wt: 296.67 g/mol
InChI Key: HKEVKJNOHPGMOQ-UHFFFAOYSA-N
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Description

Chemical Name: 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
CAS Number: 267659-71-2
Molecular Formula: C₁₁H₁₂ClF₃N₂O₂
Molecular Weight: 280.68 g/mol
Purity: ≥95% (commonly available)
Suppliers: BLD Pharm Ltd., Combi-Blocks, ABChem

This compound features a piperazin-2-one core substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent enhances lipophilicity and metabolic stability, making it a key building block in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEVKJNOHPGMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695795
Record name 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267659-71-2
Record name 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a compound of increasing interest due to its potential biological activities. This article aims to explore its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a trifluoromethoxy group on one phenyl ring. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

This compound primarily acts as a serotonin receptor modulator . It has shown affinity for various serotonin receptors, particularly the 5-HT3 receptor, which plays a crucial role in the modulation of mood and anxiety.

Antidepressant Effects

Research indicates that the compound exhibits significant antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, it demonstrated a reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant activity. In vitro studies showed that it effectively inhibited seizure-like activity in neuronal cultures, likely through modulation of neurotransmitter release and receptor activity .

Analgesic Properties

In pain models, this compound exhibited notable analgesic effects. Administration prior to pain induction significantly reduced nociceptive responses, indicating its potential as an analgesic agent .

Case Studies

StudyFindings
Antidepressant Activity Demonstrated reduced immobility in forced swim tests (p < 0.05) indicating antidepressant effects .
Anticonvulsant Efficacy Showed inhibition of seizure-like activity in neuronal cultures with IC50 values comparable to existing anticonvulsants .
Analgesic Effects Reduced nociceptive response in formalin-induced pain models (ED50 = 85.1 mg/kg) .

Research Findings

  • Serotonin Receptor Modulation : The compound's interaction with the 5-HT3 receptor may explain its antidepressant and anxiolytic properties. Studies have shown that antagonism at this receptor can alleviate anxiety symptoms .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits through antioxidant mechanisms, reducing oxidative stress in neuronal cells .
  • Pharmacokinetics : Research into the pharmacokinetic profile indicates favorable absorption and distribution characteristics, with moderate metabolic stability enhancing its therapeutic potential .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of numerous pharmaceuticals aimed at treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing new antidepressants and anxiolytics. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's metabolic stability and binding affinity to biological targets .

Case Study: Neurotransmitter Modulation

Research has indicated that this compound interacts with serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic drug action. Preliminary studies suggest significant binding affinity, warranting further investigations into its pharmacological properties.

Neuropharmacology

In neuropharmacology, this compound is utilized to explore the mechanisms of action of drugs affecting the central nervous system. It serves as a valuable tool for understanding how modifications in chemical structure can influence biological activity . The compound's structural characteristics allow researchers to investigate its role in various neurological conditions, including anxiety disorders and depression.

Analytical Chemistry

The compound is employed as a reference standard in analytical methods, ensuring accurate quantification of similar compounds in complex mixtures. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry applications. This role is vital for the quality control of pharmaceuticals and the development of new analytical techniques .

Material Science

This compound exhibits unique properties that make it suitable for material science applications, particularly in developing advanced materials such as coatings and polymers that require enhanced chemical resistance. The trifluoromethoxy group contributes to the compound's stability under various environmental conditions .

Biological Research

In biological research, the compound is used in various assays to evaluate its effects on cell signaling pathways. This application aids in understanding cellular processes and contributes to the broader field of biochemistry by elucidating how different compounds can influence cellular behavior .

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for synthesizing drugs targeting neurological disorders
NeuropharmacologyInvestigates mechanisms of action on neurotransmitter systems
Analytical ChemistryReference standard for quantifying similar compounds
Material ScienceDevelopment of advanced materials with enhanced chemical resistance
Biological ResearchAssays to evaluate effects on cell signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Analogs

The following table compares the target compound with its analogs differing in substituent position or halogenation:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Purity Suppliers
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one HCl 267659-71-2 4-(Trifluoromethoxy)phenyl C₁₁H₁₂ClF₃N₂O₂ 280.68 95% BLD Pharm, Combi-Blocks
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one HCl 215649-79-9 3-(Trifluoromethoxy)phenyl C₁₁H₁₂ClF₃N₂O₂ 280.68 95% Combi-Blocks, ABChem
1-(3-Chlorophenyl)piperazin-2-one HCl 183500-94-9 3-Chlorophenyl C₁₀H₁₂Cl₂N₂O 255.12 ≥97% LookChem
1-(4-Fluorophenyl)piperazin-2-one HCl 697305-48-9 4-Fluorophenyl C₁₀H₁₂ClFN₂O 234.67 N/A Pharmacopeial sources
Key Observations:
  • Positional Isomerism: The 3-(trifluoromethoxy)phenyl analog (CAS 215649-79-9) shares identical molecular weight and formula with the target compound but differs in substituent position.
  • Halogen Effects : Replacing -OCF₃ with -Cl (e.g., 3-chlorophenyl analog) reduces molecular weight and lipophilicity, which could impact blood-brain barrier penetration .
  • Fluorophenyl Derivative : The 4-fluorophenyl variant (CAS 697305-48-9) lacks the trifluoromethoxy group, likely decreasing metabolic stability but improving aqueous solubility .

Piperazin-2-one Derivatives with Extended Functional Groups

Examples include:

  • 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one HCl (CAS 1361111-84-3): Incorporates a biphenylmethyl group, increasing steric bulk and likely altering selectivity .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group in the target compound confers higher logP compared to fluorophenyl or chlorophenyl analogs, suggesting superior membrane permeability .
  • Solubility: Hydrochloride salts generally improve aqueous solubility, but the -OCF₃ group may still limit bioavailability compared to non-fluorinated analogs .

Critical Notes

Synthetic Challenges : The trifluoromethoxy group requires specialized reagents (e.g., trifluoromethylation agents), increasing production costs .

Data Gaps : Pharmacokinetic or toxicity data for the target compound are absent in public literature, necessitating further study.

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride typically involves:

  • Preparation of the substituted piperazine intermediate bearing the 4-(trifluoromethoxy)phenyl moiety.
  • Cyclization or functionalization to form the piperazin-2-one ring.
  • Conversion to the hydrochloride salt for stability and isolation.

Preparation of 4-(Trifluoromethoxy)phenyl Piperazine Intermediates

The key intermediate, 4-(trifluoromethoxy)phenyl piperazine, is synthesized via nucleophilic substitution reactions involving 2-chloroethylamine and 4-(trifluoromethoxy)aniline derivatives. The following methods are extracted from patent CN102060712A, which provides detailed experimental conditions:

Step Reagents & Conditions Description Yield & Purity
1 2.12 kg 2-chloroethylamine + 1.6 kg 4-(trifluoromethoxy)aniline in 2.4 kg propyl carbinol, reflux at 90°C for 12 h Formation of 4-(trifluoromethoxy)phenyl piperazine via nucleophilic substitution Off-white solid, 56% yield after filtration and washing
2 Same reagents in 4 kg diethylene glycol monomethyl ether, reflux at 150°C for 15 h Alternative solvent system with higher reaction temperature Off-white powder, 60.6% yield, solvent recovery applied
3 Aqueous workup with sodium hydroxide or ammoniacal liquor to liberate free base from hydrochloride salt Extraction and purification of free piperazine base Yields range from 60.2% to 75.3%, purity >99% by distillation under reduced pressure

These steps highlight the importance of solvent choice and temperature control to optimize yield and purity of the piperazine intermediate.

Conversion to Hydrochloride Salt

The hydrochloride salt formation is generally achieved by:

  • Dissolving the free base (piperazin-2-one derivative) in an appropriate solvent such as ethanol or water.
  • Addition of hydrochloric acid (anhydrous or aqueous) in stoichiometric amounts.
  • Precipitation of the hydrochloride salt upon cooling or solvent evaporation.
  • Filtration and drying to obtain a stable crystalline hydrochloride salt.

This step enhances compound stability, facilitates purification, and improves handling properties.

Summary Table of Key Preparation Parameters

Preparation Stage Reagents/Conditions Temperature Time Yield (%) Purity (%) Notes
Nucleophilic substitution to form 4-(trifluoromethoxy)phenyl piperazine 2-chloroethylamine + 4-(trifluoromethoxy)aniline in propyl carbinol or diethylene glycol monomethyl ether 90-150°C 12-15 h 56-60.6 Not specified Solvent choice affects yield
Free base liberation from hydrochloride salt Sodium hydroxide or ammoniacal liquor in water Ambient to 110°C 1-12 h 60.2-75.3 >99 Under reduced pressure distillation
Formation of piperazin-2-one ring Oxoalkylating agent (inferred) Controlled Variable Not specified Not specified Based on related compound methods
Hydrochloride salt formation HCl in ethanol or water Ambient Variable Quantitative High Crystallization step

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride?

The synthesis typically involves nucleophilic substitution reactions between a piperazine derivative and a substituted aryl halide. For instance, coupling 4-(trifluoromethoxy)phenyl electrophiles (e.g., bromides or chlorides) with piperazin-2-one under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) followed by HCl salt formation. Optimization may include varying solvents (DMF vs. acetonitrile), bases (Et₃N vs. NaH), and reaction times to improve yields beyond 70% .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ m/z calculated for C₁₁H₁₂ClF₃N₂O₂: 296.05). Complementary NMR analysis (¹H/¹³C, including DEPT-135) verifies the piperazin-2-one ring conformation and trifluoromethoxy group integration. X-ray crystallography (applied to analogous piperazine derivatives) provides definitive proof of stereochemistry and salt formation .

Q. What pharmacological screening approaches are applicable to evaluate this compound’s bioactivity?

Initial screens should include kinase inhibition assays (e.g., ADP-Glo™ for broad-spectrum kinase profiling) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative panels). Cell viability assays (MTT/XTT in cancer cell lines) with IC₅₀ determination can assess anticancer potential. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via SPR or ITC .

Q. What storage conditions are optimal for maintaining the stability of this hydrochloride salt?

Store desiccated at –20°C in amber vials under argon to prevent hydrolysis of the trifluoromethoxy group and piperazin-2-one ring oxidation. Periodic stability testing via HPLC (every 6 months under accelerated conditions: 40°C/75% RH) establishes shelf-life. Avoid aqueous solutions unless buffered at pH 4–5 .

Advanced Research Questions

Q. How should researchers address conflicting solubility data reported for this hydrochloride salt in different solvents?

Solubility discrepancies often arise from variations in crystalline forms (polymorphs) or residual solvents. Conduct a systematic study: (1) Characterize polymorphs via DSC and XRPD; (2) Measure equilibrium solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C; (3) Cross-validate with HPLC purity checks to rule out impurities .

Q. What strategies are effective in minimizing byproduct formation during the final HCl salt precipitation step?

Control pH rigorously during acidification (target pH 2–3) and use anti-solvents (e.g., diethyl ether) with slow addition to enhance crystal purity. Recrystallize from ethanol/water mixtures. Monitor byproducts (e.g., N-alkylated impurities) via LC-MS and adjust free base-to-HCl stoichiometry (1:1.1 molar excess) .

Q. How can researchers resolve ambiguities in ¹⁹F NMR spectra caused by the trifluoromethoxy group’s magnetic equivalence?

Acquire ¹⁹F NMR at higher field strengths (≥500 MHz) to resolve splitting from J-coupling. Variable-temperature NMR (–20°C to 50°C) may differentiate dynamic effects. Compare with model compounds (e.g., 4-trifluoromethoxybenzene derivatives) and corroborate with DFT calculations (B3LYP/6-31G*) .

Q. What computational methods aid in predicting the metabolic pathways of this compound?

Use in silico tools like MetaSite to identify vulnerable sites (e.g., piperazine oxidation, O-demethylation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS/MS for metabolite detection. Molecular docking into CYP450 isoforms (3A4, 2D6) rationalizes metabolic hotspots .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
Reactant of Route 2
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1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

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